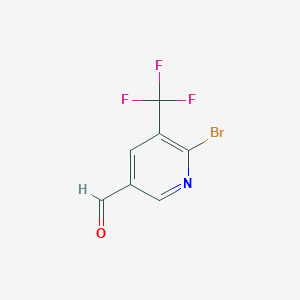
6-Bromo-5-(trifluoromethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3BrF3NO It is a derivative of nicotinaldehyde, where the bromine and trifluoromethyl groups are substituted at the 6th and 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)nicotinaldehyde typically involves the bromination and trifluoromethylation of nicotinaldehyde. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Brom-5-(Trifluormethyl)nicotinaldehyd unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Das Bromatom kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff (NH2CSNH2).
Hauptprodukte, die gebildet werden
Oxidation: 6-Brom-5-(Trifluormethyl)nicotinsäure.
Reduktion: 6-Brom-5-(Trifluormethyl)nicotinalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
6-Brom-5-(Trifluormethyl)nicotinaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es als potenzielle biochemische Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Verwendung in der Arzneimittelforschung und -entwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Brom-5-(Trifluormethyl)nicotinaldehyd beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Brom- und Trifluormethylgruppen können die Bindungsaffinität und Spezifität der Verbindung für diese Zielstrukturen verbessern, was zu verschiedenen biologischen Effekten führt. Die Aldehydgruppe kann auch kovalente Bindungen mit nucleophilen Resten in Proteinen bilden und so deren Aktivität möglicherweise modulieren.
Wirkmechanismus
The mechanism of action of 6-Bromo-5-(trifluoromethyl)nicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Brom-5-(Trifluormethyl)pyridin: Ähnliche Struktur, aber ohne die Aldehydgruppe.
5-(Trifluormethyl)nicotinaldehyd: Ähnliche Struktur, aber ohne das Bromatom.
6-Brom-3-(Trifluormethyl)nicotinaldehyd: Ähnliche Struktur, aber mit unterschiedlichem Substitutionsschema.
Einzigartigkeit
6-Brom-5-(Trifluormethyl)nicotinaldehyd ist aufgrund der spezifischen Positionierung der Brom- und Trifluormethylgruppen einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Dieses einzigartige Substitutionsschema kann im Vergleich zu anderen ähnlichen Verbindungen zu unterschiedlichen Eigenschaften und Anwendungen führen.
Eigenschaften
Molekularformel |
C7H3BrF3NO |
|---|---|
Molekulargewicht |
254.00 g/mol |
IUPAC-Name |
6-bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H3BrF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-3H |
InChI-Schlüssel |
XIMQWVMSRXSRHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
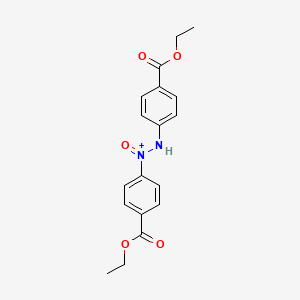
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
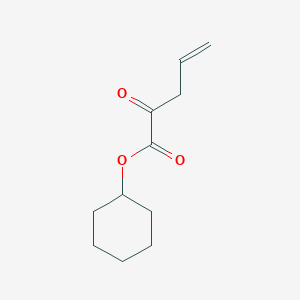
![2-{1-[(1-Hydroxy-3-phenylpropan-2-YL)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12505759.png)
![3-Ethyl-5-({4-[methyl(phenyl)amino]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12505760.png)
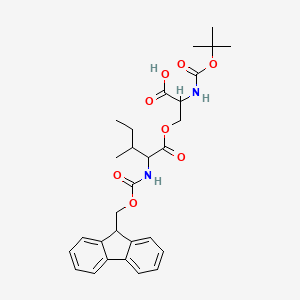
![5-Amino-2-[2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid sodium](/img/structure/B12505778.png)
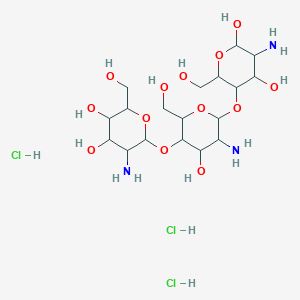

![2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12505790.png)

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)
![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)
